molecular formula C15H14N2O3 B6392564 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% CAS No. 1261929-40-1

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95%

Cat. No. B6392564
CAS RN: 1261929-40-1
M. Wt: 270.28 g/mol
InChI Key: OJBSWADBXQOUIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% (5-DMNPA-95) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of nicotinic acid, and is used in experiments due to its ability to act as a receptor agonist, modulator, and inhibitor. 5-DMNPA-95 is known to interact with a variety of biochemical and physiological processes, and has been used in a range of laboratory experiments.

Scientific Research Applications

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used to study the effects of nicotinic acid on the central nervous system and its role in the regulation of dopamine and serotonin levels. It has also been used to study the effects of nicotinic acid on the cardiovascular system, and its role in the regulation of blood pressure and heart rate. In addition, 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% has been used in studies of the effects of nicotinic acid on the immune system, and its role in the regulation of inflammation and the immune response.

Mechanism of Action

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% acts as a receptor agonist, modulator, and inhibitor. It binds to the nicotinic acetylcholine receptor (nAChR), and acts as an agonist to activate the receptor. It also binds to the serotonin, dopamine, and norepinephrine receptors, and acts as a modulator to regulate the activity of these receptors. Finally, it binds to the GABA receptor, and acts as an inhibitor to reduce the activity of the receptor.
Biochemical and Physiological Effects
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, and to reduce inflammation and the immune response. It has also been shown to reduce blood pressure and heart rate, and to reduce anxiety and stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% in laboratory experiments is that it is relatively easy to synthesize and purify. This makes it a cost-effective option for researchers. Additionally, it has been shown to have a wide range of biochemical and physiological effects, making it a useful tool for studying the effects of nicotinic acid on the body.
However, there are some limitations to using 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% in laboratory experiments. It has been shown to have a relatively short half-life, making it difficult to maintain consistent concentrations in experiments. Additionally, it has been shown to have a narrow therapeutic window, making it difficult to accurately measure its effects.

Future Directions

There are a variety of potential future directions for research involving 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95%. One potential direction is to further study the effects of nicotinic acid on the central nervous system, and to investigate its potential therapeutic applications for the treatment of neurological disorders. Additionally, further research could be conducted to investigate the effects of nicotinic acid on the cardiovascular system, and its potential therapeutic applications for the treatment of cardiovascular diseases. Finally, further research could be conducted to investigate the effects of nicotinic acid on the immune system, and its potential therapeutic applications for the treatment of autoimmune diseases.

Synthesis Methods

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% is synthesized through the condensation of 4-nitrobenzaldehyde and N,N-dimethylformamide. This reaction is catalyzed by an acid and is typically conducted at a temperature of 80-90°C. The reaction is then followed by a hydrolysis of the nitro group to form 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95%. The product is then purified through crystallization.

properties

IUPAC Name

5-[4-(dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-17(2)14(18)11-5-3-10(4-6-11)12-7-13(15(19)20)9-16-8-12/h3-9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBSWADBXQOUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688058
Record name 5-[4-(Dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261929-40-1
Record name 5-[4-(Dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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